Topiroxostat is a non-purine selective xanthine oxidoreductase (XOR) inhibitor. [] It functions by blocking the activity of the XOR enzyme, which is involved in the metabolic pathway that produces uric acid. [, ] Topiroxostat is utilized in scientific research as a tool to investigate the role of XOR and uric acid in various physiological and pathological processes, including hyperuricemia, gout, and renal and cardiovascular diseases. [, , , , , , , , , , , , , , ]
One method for synthesizing a Topiroxostat impurity, 2-(3-(2-amino pyridine-4-yl)-1H-1,2,4-triazole-5-yl)isoniazide, starts with methyl isonicotinic acid-N-oxide. [] This starting material is reacted with trimethylsilyl cyanide to produce 2-cyano-4-pyridine carboxylic acid methyl ester. Hydrazinolysis of this compound yields 2-cyano-isoniazid, which then undergoes ring self-formation to produce the target Topiroxostat impurity. [] This method boasts a yield of 85% ± 5% and a high-performance liquid chromatography (HPLC) purity of at least 98%. [] Another synthesis method involves reacting Topiroxostat with 2-cyanoisoniazide in an alkaline environment. [] This approach also uses commercially available reagents and results in a high-purity product suitable for industrial-scale production. []
Topiroxostat inhibits the enzymatic activity of XOR. [, ] This inhibitory effect prevents the conversion of hypoxanthine to xanthine and, subsequently, xanthine to uric acid, effectively lowering uric acid levels in the body. [, ] The chemical reaction involves the binding of Topiroxostat to the active site of XOR, blocking the enzyme's ability to interact with its substrates. [] This targeted inhibition makes Topiroxostat a valuable tool for studying the physiological and pathological roles of XOR and uric acid.
Topiroxostat exerts its therapeutic effect by inhibiting XOR, a key enzyme in uric acid production. [] Unlike allopurinol, which is a purine analog and a substrate for hypoxanthine-guanine phosphoribosyltransferase (HPRT), Topiroxostat is a non-purine-based inhibitor and does not interfere with the salvage pathway of purine metabolism. [] This selectivity makes it a more favorable option for individuals with high HPRT activity, as it does not disrupt the delicate balance of purine nucleotides within the body. []
While the provided texts lack comprehensive information regarding the physical and chemical properties of Topiroxostat, they offer some insights. For example, one study developed a high-dissolution-rate Topiroxostat pharmaceutical composition, highlighting the importance of dissolution rate for its bioavailability. [] This suggests that improving the dissolution rate of Topiroxostat formulations is a key factor in enhancing its therapeutic efficacy. Further research is needed to fully elucidate its physical and chemical properties, such as solubility, melting point, and stability, to facilitate the development of more effective formulations and optimize its applications.
Hyperuricemia and Gout: Topiroxostat effectively reduces serum uric acid levels in patients with hyperuricemia, both with and without gout. [, , , ] It has shown superior efficacy compared to placebo in achieving target serum uric acid levels and has comparable or even better efficacy than other XOR inhibitors like allopurinol and febuxostat. [, , ]
Chronic Kidney Disease: Research suggests that Topiroxostat may offer renoprotective effects in hyperuricemic patients with chronic kidney disease. [, , , ] Studies have shown its ability to reduce urinary albumin excretion, improve renal function markers, and potentially slow the progression of kidney disease. [, , ]
Cardiovascular Disease: While the cardiovascular benefits of XOR inhibitors are still debated, some studies suggest that Topiroxostat may have positive effects on cardiovascular health in hyperuricemic patients with cardiovascular risks. [, , , ] It has shown the potential to improve arterial stiffness parameters, reduce blood pressure, and potentially reduce oxidative stress markers associated with cardiovascular disease. [, , , ]
Diabetic Nephropathy: Topiroxostat has been investigated for its potential to ameliorate diabetic nephropathy. [, ] Studies in diabetic mice models have shown its ability to reduce albuminuria, oxidative stress, and inflammation in the kidneys. []
Other Applications: Research also explores Topiroxostat's potential in treating other conditions associated with oxidative stress and inflammation, such as sepsis-induced lung injury, and myocardial infarction. [, ] These studies suggest that Topiroxostat might have broader therapeutic applications beyond its traditional use in managing hyperuricemia.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2